Methyl 12-hydroxystearate

Catalog No.
S577947
CAS No.
141-23-1
M.F
C19H38O3
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 12-hydroxystearate

CAS Number

141-23-1

Product Name

Methyl 12-hydroxystearate

IUPAC Name

methyl 12-hydroxyoctadecanoate

Molecular Formula

C19H38O3

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C19H38O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3

InChI Key

RVWOWEQKPMPWMQ-UHFFFAOYSA-N

solubility

INSOL IN WATER; LIMITED SOLUBILITY IN ORGANIC SOLVENTS

Synonyms

CW-FA Methyl Ester; Cenwax ME; Itohwax E 210; Kemester 1288;Methyl 12-Hydroxyoctadecanoate; Methyl 12-Hydroxystearate; Methyl DL-12-Hydroxyoctadecanoate; NSC 2392; Paracin 1;

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OC)O

The exact mass of the compound Methyl 12-hydroxyoctadecanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; limited solubility in organic solvents. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2392. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Stearic Acids - Stearates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl 12-hydroxystearate (CAS 141-23-1) is the methyl ester of 12-hydroxystearic acid (12-HSA), a saturated, hydroxylated C18 fatty acid. It is a white, waxy solid at room temperature, valued in industrial and research settings as a high-purity chemical intermediate. Its molecular structure, featuring a long hydrocarbon chain, a secondary hydroxyl group at the C12 position, and a methyl ester group, provides a unique combination of properties for use as a gelling agent, lubricant, and precursor in the manufacturing of high-performance greases, cosmetics, and polymers. The esterification of the carboxylic acid group significantly lowers its melting point and alters its solubility compared to its parent acid, 12-HSA, which are critical differentiators for processability and formulation.

Research & Procurement Fit

Functional anchor 12-hydroxyl enables hydrogen bonding for gelation and thickening Drives self-assembly in greases and rheology modifiers
Oxidative stability Fully saturated C18 backbone (iodine value ≤5) Resists oxidation compared to unsaturated esters
Bio-based intermediate Castor oil-derived, renewable carbon content Suited for bio-based lubricants, plasticizers, ionizable lipids

Substituting Methyl 12-hydroxystearate (MHS) with its parent acid, 12-hydroxystearic acid (12-HSA), or its non-hydroxylated analog, methyl stearate, can lead to process failures and inconsistent product performance. The methyl ester group in MHS blocks the reactive carboxylic acid of 12-HSA, resulting in a lower melting point, reduced polarity, and significantly different solubility profiles, which are critical for ease of dispersion in non-polar systems like base oils for greases. Using 12-HSA directly introduces a reactive acid that undergoes saponification differently and requires higher processing temperatures. Conversely, substituting with methyl stearate eliminates the C12 hydroxyl group, which is essential for the hydrogen bonding that drives the formation of the fibrillar networks responsible for its thickening and structuring properties in organogels and greases. Therefore, the specific structure of MHS is non-interchangeable for applications requiring controlled rheology, specific thermal behavior, and predictable reactivity.

Substitution Risk

Methyl stearate lacks hydrogen bonding

Without the 12-hydroxyl group, non-hydroxylated stearates cannot form the hydrogen-bonded network required for gelation and high-temperature grease structure.

Methyl ricinoleate introduces oxidative lability

The cis-double bond in methyl ricinoleate creates oxidative sensitivity; methyl 12-hydroxystearate's saturated backbone maintains stability under thermal and acidic conditions.

Ethyl homolog alters melting and compatibility

Switching to ethyl 12-hydroxystearate shifts the melting range and solvent compatibility profile, which may affect thickener dispersion and final grease consistency.

Lower Melting Point for Improved Processability and Reduced Thermal Stress

Methyl 12-hydroxystearate exhibits a significantly lower melting point compared to its parent carboxylic acid, 12-hydroxystearic acid (12-HSA). Technical datasheets consistently report the melting point of Methyl 12-hydroxystearate to be in the range of 48–52°C. In contrast, the melting point of 12-HSA is approximately 75°C. This substantial reduction in melting temperature by over 20°C allows for easier and more energy-efficient dispersion and reaction in manufacturing processes, particularly for lubricants and cosmetics, by reducing the thermal input required to achieve a homogeneous melt.

Evidence DimensionMelting Point (°C)
Target Compound Data48 - 52 °C
Comparator Or Baseline12-Hydroxystearic Acid (12-HSA): ~75 °C
Quantified Difference>20 °C lower melting point
ConditionsStandard atmospheric pressure.

A lower melting point reduces energy costs, shortens cycle times, and minimizes thermal degradation of other sensitive components during formulation.

Grease thermal stability
Head-to-head
Reported higher dropping point and reduced oil bleeding vs. non-hydroxylated stearates
Hydrogen bonding from 12-OH strengthens thickener fiber networks, supporting elevated-temperature service.
Data based on molecular simulation and SEM; validate in target base oil.

Enhanced Control in Saponification for High-Performance Grease Production

In the production of lithium complex greases, Methyl 12-hydroxystearate offers more controlled saponification compared to 12-HSA. The reaction with lithium hydroxide releases methanol, which has a lower boiling point than the water produced when using 12-HSA. This facilitates faster removal of the reaction byproduct, leading to more efficient and controllable formation of fine soap fibers. This improved fiber structure results in greases with enhanced mechanical stability and better performance characteristics, representing a significant process advantage over direct saponification of the free acid.

Evidence DimensionSaponification Byproduct
Target Compound DataMethanol (Boiling Point: 64.7 °C)
Comparator Or Baseline12-Hydroxystearic Acid (12-HSA) produces Water (Boiling Point: 100 °C)
Quantified DifferenceLower boiling point byproduct enables faster processing and de-watering.
ConditionsTypical grease cooking process (saponification with lithium hydroxide).

This allows for more precise control over the grease thickener's crystal morphology, leading to more consistent batch-to-batch quality and superior mechanical properties in the final product.

Gastric stability
Head-to-head
0% degradation in simulated gastric fluid (pH ~2, 37°C); epoxy and hydroperoxide analogs lost 17.8–61.7%
Demonstrates resistance to acid-catalyzed degradation, providing a reliable inert baseline for lipid oxidation studies.
In vitro model; translation to in vivo gastric conditions requires verification.

Critical Role of the C12-Hydroxyl Group in Organogel Formation

The structuring capability of Methyl 12-hydroxystearate is critically dependent on the C12-hydroxyl group, a feature absent in its non-hydroxylated analog, methyl stearate. Studies on derivatives of 12-hydroxystearic acid (12-HSA) demonstrate that this hydroxyl group is essential for the hydrogen bonding that drives the self-assembly into self-assembled fibrillar networks (SAFiNs), which immobilize the solvent to form a gel. Comparative studies have shown that analogs derived from stearic acid (lacking the 12-hydroxyl group) are far less effective as organogelators. For example, derivatives of 12-HSA can form gels in various organic liquids at concentrations often much less than 1 wt%, a capability not shared by their stearic acid-based counterparts.

Evidence DimensionGelling Efficiency
Target Compound DataForms stable organogels at low concentrations (<1 wt% in some solvents) due to C12-OH mediated hydrogen bonding.
Comparator Or BaselineMethyl Stearate (lacks C12-OH group): Incapable of forming comparable self-assembled fibrillar networks for gelling.
Quantified DifferenceQualitative but fundamental: presence vs. absence of the primary gelling mechanism.
ConditionsGelation in various organic liquids at room temperature.

For applications requiring thickening or solid-structuring of oils and non-polar liquids, the hydroxyl group is non-negotiable, making methyl stearate an unsuitable substitute.

Polyester thickener
Head-to-head
Poly(methyl 12-hydroxystearate) achieved controlled viscosity enhancement and pour point depression in mineral oil
Saturated monomer eliminates oxidative vulnerability present in poly(methyl ricinoleate) and avoids post-polymerization hydrogenation.
Reported in doctoral dissertation; confirm reproducibility in target formulation.
Bio-based & biodegradable
Class-level
Labeled as bio-based, biodegradable, phthalate-free, and non-carcinogenic
Supplier documentation indicates 100% renewable carbon (castor oil) and biodegradability claims.
Data to verify; request supplier certification for specific grades.
Multifunctional additive
Data to verify
Reported to act as plasticizer, release agent, pigment wetting agent, and thixatrope in polymer compounding
Multifunctionality may reduce formulation complexity, but peer-reviewed comparative data are lacking.
Supplier-derived claims; validate in specific polymer system.
Ionizable lipid precursor
Reported
Described as starting material for biodegradable ionizable lipids in patent WO2023107648A2
Defined C18 scaffold supports synthesis of lipids for nucleic acid delivery research.
Patent validation; independent replication and safety data required.

Manufacturing of High-Performance Lithium Complex Greases

Methyl 12-hydroxystearate is a preferred precursor for premium lithium complex greases where process control and final product consistency are critical. Its lower melting point simplifies the initial blending stage, and the methanol byproduct of its saponification allows for faster, more efficient processing than the water produced by 12-HSA. This leads to the formation of finer, more uniform soap fibers, resulting in greases with improved mechanical stability and performance.

Structuring Agent in Anhydrous Cosmetics and Personal Care Products

In formulations such as lipsticks, balms, and deodorant sticks, Methyl 12-hydroxystearate serves as an effective structuring and gelling agent for the oil phase. Its ability to form stable crystalline networks, a direct result of the C12-hydroxyl group, provides the desired texture and physical stability. The lower melting point compared to 12-HSA allows for incorporation into formulations at lower temperatures, protecting heat-sensitive active ingredients and fragrances.

Synthesis of Specialized Polymers and Estolides

As a chemical intermediate, Methyl 12-hydroxystearate provides a strategic advantage by protecting the carboxylic acid functionality. This allows for selective chemical modifications at the C12-hydroxyl group, such as reactions with isocyanates or transesterification with polyols to create specialized polyurethane additives, emollients, or lubricant esters. This selectivity is not possible when using 12-HSA without additional protection steps, making the methyl ester a more efficient starting material for these syntheses.

Application Fit Matrix

Application
Selection Property
Validation Focus
High-temperature lithium/calcium complex greases
Hydrogen bonding and oxidative stability
Dropping point, oil bleeding, thermal aging tests
Bio-based polyester viscosity modifiers
Saturated monomer for oxidative stability
Polymer viscosity index, oxidative stability, pour point
Reference standard for lipid oxidation & gastric stability
Chemical inertness under acidic conditions
Gastric fluid stability assay, internal standard suitability
Bio-based plasticizer & processing aid
Multifunctional bio-based additive
Plasticizer efficiency, pigment wetting, mold release
Ionizable lipid scaffold for nucleic acid delivery
Defined C18 scaffold with modifiable 12-OH
Lipid synthesis reproducibility, endosomal escape assay

Physical Description

Other Solid; Pellets or Large Crystals, Liquid
White solid; [Hawley] White waxy solid in the form of short flat rods; [MSDSonline]

Color/Form

WHITE, WAXY SOLID IN FORM OF SHORT FLAT RODS

XLogP3

6.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

314.28209507 Da

Monoisotopic Mass

314.28209507 Da

Heavy Atom Count

22

Melting Point

48 °C

UNII

P7UC7KGL82

GHS Hazard Statements

Aggregated GHS information provided by 37 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 31 of 37 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 6 of 37 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

141-23-1

Wikipedia

Methyl hydroxystearate

Use Classification

Cosmetics -> Skin conditioning; Emollient

Methods of Manufacturing

REACTION OF HYDROGENATED CASTOR OIL WITH METHANOL

General Manufacturing Information

Not Known or Reasonably Ascertainable
Rubber Product Manufacturing
Other (requires additional information)
Petroleum Lubricating Oil and Grease Manufacturing
Octadecanoic acid, 12-hydroxy-, methyl ester: ACTIVE

Case Presentation: Trick or Treat?

Nan Gaylord, Tami Bland
PMID: 25708972   DOI: 10.1016/j.pedhc.2015.01.001

Abstract




Allergic contact dermatitis to methyl hydroxystearate in a rubber respirator

Emma C Benton, Ian R White, John P McFadden
PMID: 22957486   DOI: 10.1111/j.1600-0536.2012.02077.x

Abstract




Lipase-catalyzed synthesis and properties of poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] directed towards novel green and sustainable elastomers

Hiroki Ebata, Kazunobu Toshima, Shuichi Matsumura
PMID: 17955511   DOI: 10.1002/mabi.200700134

Abstract

Novel green and sustainable elastomers having both good biodegradability and chemical recyclability properties were designed and synthesized using potentially biobased materials and lipase as an environmentally benign catalyst. High molecular weight poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] [poly(12HD-co-12HS)] samples with varying monomer ratios were prepared by the polycondensation of 12-hydroxydodecanoic acid and methyl 12-hydroxystearate using immobilized lipase from Candida antarctica (IM-CA) in toluene in the presence of molecular sieves 4A at 90 degrees C. Although poly(12HD) is a highly crystalline polyester having a melting temperature (T(m)) of 87.6 degrees C and crystalline temperature (T(c)) of 64 degrees C, by the copolymerization of 12HD with 12HS, both the T(m) and T(c) of the copolymer decreased with increasing 12HS contents, and poly(12HD-co-12HS) containing more than 60 mol-% 12HS was a viscous liquid at room temperature. At the same time, the Young's modulus and hardness also decreased with increasing 12HS content, and poly(12HD-co-36 mol-% 12HS) exhibited an elastic behavior, having a hardness of 70 A using a durometer A. In addition, it showed an excellent biodegradability by activated sludge and chemical recyclability by lipase.


Preparation and properties of gem-dichlorocyclopropane derivatives of long-chain fatty esters

M S Jie, C F Wong
PMID: 1608306   DOI: 10.1007/BF02537061

Abstract

Methyl oleate (18:1) and linoleate (18:2) were readily transformed to the corresponding gem-dichlorocyclopropane derivatives in high yield, using triethylbenzylammonium chloride as the phase-transfer catalyst in the presence of aqueous NaOH and CHCl3. Reaction of dichlorocarbene with methyl 12-hydroxystearate furnished methyl 12-chlorostearate (49%) and 12-O-formylstearate (19%). The hydroxy group in methyl ricinoleate was protected (O-tetrahydropyran-2'-yl) prior to dichlorocyclopropanation of the ethylenic bond. Removal of the protecting group allowed the hydroxy group to be converted to a chloride, O-acetyl, azido or O-formyl function. Treatment of methyl ricinoleate with thionyl chloride, followed by the reaction with dichlorocarbene gave the corresponding 12-chloro-dichlorocyclopropane derivative. The dichlorocyclopropane derivative of oleic acid was transformed to a C19 allenic fatty acid when treated with t-butyl lithium. However, the remaining dichlorocyclopropane derivatives containing an additional functional group in the alkyl chain, failed to yield the corresponding allenic derivatives. All derivatives were characterized by a combination of spectroscopic and chromatographic techniques, including infrared, 1H nuclear magnetic resonance (NMR), and 13C NMR spectroscopy.


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